molecular formula C31H33N5O4S B2531071 3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-96-5

3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2531071
CAS No.: 689770-96-5
M. Wt: 571.7
InChI Key: WWJXIRHHDMTYSC-UHFFFAOYSA-N
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Description

The compound 3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one features a tetrahydroquinazolin-4-one core substituted with a morpholine ring, a sulfanylidene group, and a 4-methoxyphenylpiperazine moiety. The methoxyphenyl group enhances lipophilicity, while the morpholine and piperazine substituents improve solubility and bioavailability .

Properties

IUPAC Name

3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4S/c1-39-26-9-6-24(7-10-26)33-12-14-35(15-13-33)29(37)23-4-2-22(3-5-23)21-36-30(38)27-20-25(34-16-18-40-19-17-34)8-11-28(27)32-31(36)41/h2-11,20,27H,12-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRBWUBLYSLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one , with the CAS number 450371-78-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, with a focus on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O3S , with a molecular weight of 472.6 g/mol . The structure features multiple functional groups, including piperazine and morpholine moieties, which are known to enhance biological activity in various contexts. The presence of the methoxyphenyl group also suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar piperazine and quinazoline structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Neuroprotective Effects

In a study focusing on neuroprotective effects, compounds with similar structures demonstrated the ability to prolong survival in models of acute cerebral ischemia. Specifically, administration of these compounds resulted in reduced mortality rates and improved neurological outcomes in animal models subjected to ischemic conditions . The neuroprotective activity is likely attributed to their antioxidant properties and ability to modulate neurotransmitter systems.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The mode of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

  • Neuroprotection in Ischemia : In a controlled study involving Kunming mice subjected to bilateral common carotid artery occlusion, the compound significantly prolonged survival times compared to control groups. Doses administered showed a dose-dependent effect on mortality rates, indicating strong neuroprotective properties .
  • Anticancer Efficacy : A series of experiments conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell growth effectively at micromolar concentrations. The study highlighted its potential as a lead compound for developing novel anticancer drugs .

Scientific Research Applications

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its unique structure allows for specific interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise in anticancer therapies. For instance, the presence of piperazine and morpholine groups is associated with enhanced biological activity against various cancer cell lines. Studies have demonstrated that derivatives of tetrahydroquinazoline can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuropharmacology

The incorporation of piperazine moieties suggests potential applications in treating central nervous system disorders. Compounds that mimic neurotransmitter structures can modulate receptor activity, leading to therapeutic effects in conditions such as anxiety and depression. Preliminary studies have indicated that related compounds exhibit selective serotonin reuptake inhibition, which may be beneficial for mood disorders .

Antimicrobial Properties

There is emerging evidence that compounds similar to this tetrahydroquinazoline derivative possess antimicrobial properties. The sulfanilamide group is known for its ability to interfere with bacterial folate synthesis, making it a candidate for antibiotic development. Research has shown that modifications to the quinazoline framework can enhance antimicrobial efficacy against resistant strains of bacteria .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound against various cell lines. These studies typically involve assessing cytotoxicity through MTT assays and analyzing apoptosis via flow cytometry. Results indicate that the compound can significantly reduce cell viability in certain cancer types while exhibiting low toxicity to normal cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer proliferation and metabolic pathways. The docking results provide insights into the potential mechanisms of action and guide further optimization of the compound for enhanced efficacy .

Case Study 1: Anticancer Activity

A study focused on a series of tetrahydroquinazoline derivatives revealed that modifications at the piperazine position led to increased antiproliferative effects against breast cancer cells. The lead compound demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological properties of similar compounds, revealing their ability to modulate dopamine and serotonin receptors. Behavioral assays in rodent models showed that these compounds produced anxiolytic effects without sedative side effects, suggesting their potential as novel anxiolytics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analog: Fluorophenyl Derivative

A direct analog, 3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS: 689770-84-1), replaces the methoxy group with a fluorine atom. Key differences include:

  • Polarity : The methoxy group (-OCH₃) is more electron-donating and bulkier than fluorine, affecting binding affinity and metabolic stability.
  • Molecular Weight : The fluorophenyl analog has a molecular weight of 559.7 (C₃₀H₃₀FN₅O₃S), while the methoxyphenyl variant is slightly heavier (C₃₁H₃₃N₅O₄S, ~573.7 g/mol) .
Table 1: Structural and Physicochemical Comparison
Property Target Compound (Methoxyphenyl) Fluorophenyl Analog
Molecular Formula C₃₁H₃₃N₅O₄S C₃₀H₃₀FN₅O₃S
Molecular Weight (g/mol) ~573.7 559.7
Key Substituent 4-Methoxyphenylpiperazine 4-Fluorophenylpiperazine
Solubility (Predicted) Moderate in polar solvents Higher lipophilicity
Bioavailability Enhanced via morpholine Similar

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyphenyl group increases hydrophobicity compared to fluorophenyl, but morpholine counterbalances this by improving aqueous solubility .
  • Metabolic Stability : Fluorine substitution often reduces metabolic degradation, whereas methoxy groups may undergo demethylation, impacting half-life .

Q & A

Basic: What are the key synthetic strategies for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically including:

  • Coupling reactions to attach the piperazine and morpholine moieties to the tetrahydroquinazolinone core.
  • Thiocarbonyl introduction via sulfurization agents (e.g., Lawesson’s reagent).
  • Protection/deprotection steps for reactive groups like amines or carbonyls.

Characterization methods:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and regiochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC to assess purity (>95% typically required for pharmacological studies) .

Basic: How is the compound’s structural integrity validated post-synthesis?

  • X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and confirms tautomeric forms (e.g., sulfanylidene vs. thione) .
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S-H stretch if present) .

Basic: What preliminary assays are used to evaluate biological activity?

  • Target engagement assays (e.g., enzyme inhibition for kinases or PARP-like targets) using fluorescence polarization or radiometric methods .
  • Cytotoxicity profiling in cancer cell lines (e.g., BRCA-deficient models for PARP relevance) .

Advanced: How can conflicting NMR data for tautomeric forms be resolved?

Example contradiction: Discrepancies in sulfur-related proton shifts.
Methodology:

  • Variable-temperature NMR to observe dynamic equilibria between tautomers .
  • DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental shifts .
  • X-ray crystallography for definitive structural assignment .

Advanced: What strategies optimize reaction yields for the piperazine coupling step?

Parameter Optimal Conditions Evidence
SolventDMF or dichloromethane
CatalystK₂CO₃ or DIEA
Temperature80–100°C (reflux)
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Note: Microwave-assisted synthesis may reduce reaction time by 50% .

Advanced: How to analyze structure-activity relationships (SAR) for morpholine and piperazine substituents?

  • Comparative assays: Synthesize analogs with varied substituents (e.g., ethoxy vs. methoxy) and test enzyme inhibition.
  • Computational docking (AutoDock Vina) to map binding interactions with target proteins .
  • Free-Wilson analysis to quantify substituent contributions to activity .

Example SAR Table:

Substituent (R)IC₅₀ (nM)Solubility (µg/mL)
4-Methoxyphenyl12 ± 28.5
4-Fluorophenyl25 ± 315.2

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Case study: High in vitro potency but low in vivo activity.
Resolution steps:

Metabolic stability assay (e.g., liver microsomes) to identify rapid degradation .

Pharmacokinetic profiling (Cmax, AUC) to assess bioavailability .

Prodrug design (e.g., esterification of hydroxyl groups) to enhance absorption .

Advanced: What computational methods predict off-target interactions?

  • Similarity ensemble approach (SEA) to compare pharmacophores with known ligands .
  • Molecular dynamics simulations (AMBER) to assess binding stability to non-target proteins .

Advanced: How to validate crystallographic data for polymorphic forms?

  • POWDERSOLVE software to compare experimental and simulated PXRD patterns.
  • DSC/TGA to confirm thermal stability and polymorph transitions .

Advanced: How to ensure reproducibility in multi-step synthesis?

Critical factors:

  • Strict solvent drying (molecular sieves for DMF).
  • In-line FTIR monitoring for real-time reaction progress .
  • Batch-to-batch NMR comparison (e.g., ±0.05 ppm shift tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.